molecular formula C12H13N3O2 B7469862 N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide

N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide

Cat. No.: B7469862
M. Wt: 231.25 g/mol
InChI Key: KGODTYRNBMNGGI-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is a chemical compound belonging to the quinoxaline family. Quinoxaline derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide typically involves the reaction of quinoxaline derivatives with dimethylamine and acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions are often derivatives of the original compound, which may exhibit enhanced or altered biological activities. These derivatives are of significant interest in drug development and medicinal chemistry .

Scientific Research Applications

N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide involves its interaction with specific molecular targets within cells. It may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its activity is believed to be related to its quinoxaline core structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

  • 2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide
  • N-(quinolin-2-ylmethylene)hydrazinecarbothioamide
  • Quinoxalinone derivatives

Uniqueness

N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dimethylamino group and acetamide linkage contribute to its unique pharmacological profile, making it a valuable compound for further research and development .

Properties

IUPAC Name

N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-14(2)12(17)8-15-10-6-4-3-5-9(10)13-7-11(15)16/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGODTYRNBMNGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C2=CC=CC=C2N=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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